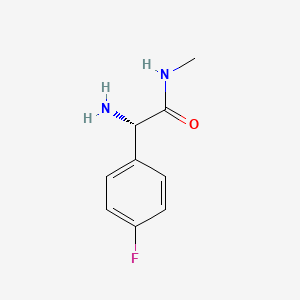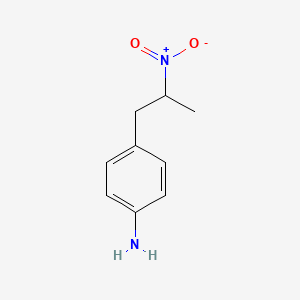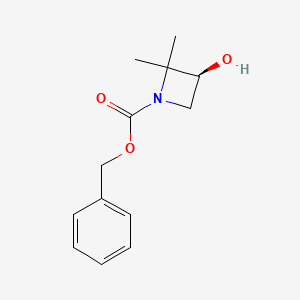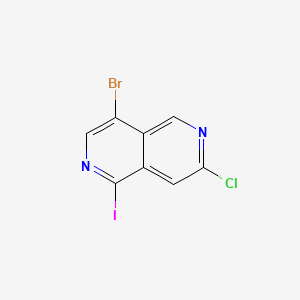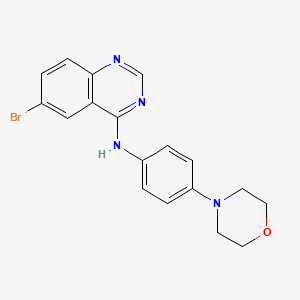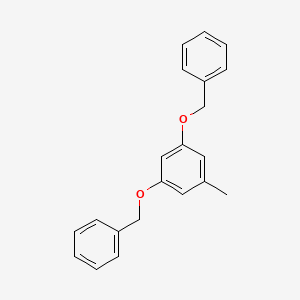
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is an organic compound with the molecular formula C21H20O2 It is a derivative of benzene, featuring a complex structure with multiple aromatic rings and ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 3,5-dihydroxytoluene with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) solvent. The reaction is carried out at elevated temperatures, around 90°C, for approximately 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification steps to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
科学的研究の応用
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and polymers with specific properties.
作用機序
The mechanism of action of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to participate in a range of chemical reactions, influencing its behavior in different environments. Specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
(((5-Fluoro-3-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene: A similar compound with a fluorine substituent, which may exhibit different chemical properties and reactivity.
(((5-Carboxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene: Contains a carboxyl group, potentially altering its chemical behavior and applications.
Uniqueness
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific substitution pattern and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C21H20O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
1-methyl-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-12-20(22-15-18-8-4-2-5-9-18)14-21(13-17)23-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChIキー |
USZSRQOJOHTCHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


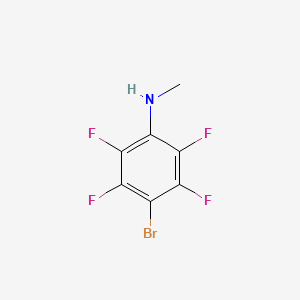
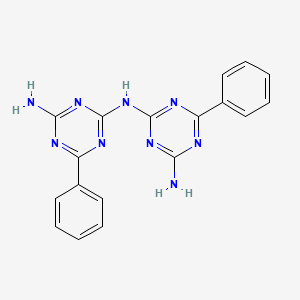
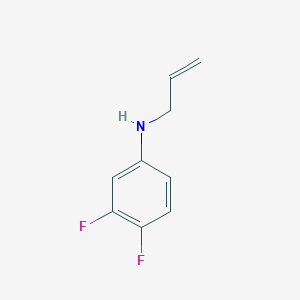
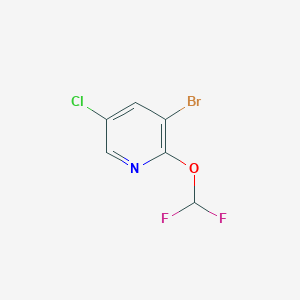

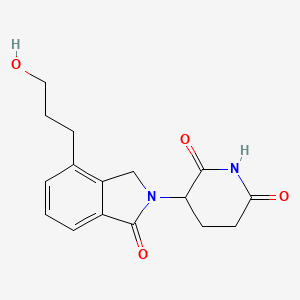
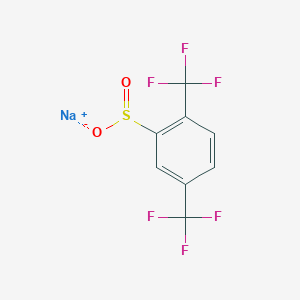
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
